Bienvenue dans la boutique en ligne BenchChem!

3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride

Aqueous Solubility Drug Formulation Assay Development

3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride (CAS 1956355-38-6) is a heterocyclic chemical compound belonging to the 1,2,3-benzotriazin-4(3H)-one class, featuring a piperidine ring at the 4-position in its hydrochloride salt form, with a molecular weight of 266.73 g/mol and a molecular formula of C12H15ClN4O. This compound serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS) agents, due to the privileged benzotriazinone core.

Molecular Formula C12H15ClN4O
Molecular Weight 266.73
CAS No. 1956355-38-6
Cat. No. B3060201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride
CAS1956355-38-6
Molecular FormulaC12H15ClN4O
Molecular Weight266.73
Structural Identifiers
SMILESC1CNCCC1N2C(=O)C3=CC=CC=C3N=N2.Cl
InChIInChI=1S/C12H14N4O.ClH/c17-12-10-3-1-2-4-11(10)14-15-16(12)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
InChIKeyXLLOVDWZLROBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one Hydrochloride (CAS 1956355-38-6): A Procurement-Ready Benzotriazinone Building Block


3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride (CAS 1956355-38-6) is a heterocyclic chemical compound belonging to the 1,2,3-benzotriazin-4(3H)-one class, featuring a piperidine ring at the 4-position in its hydrochloride salt form, with a molecular weight of 266.73 g/mol and a molecular formula of C12H15ClN4O . This compound serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS) agents, due to the privileged benzotriazinone core [1]. Its commercial availability at a standard purity of 95% makes it a key intermediate for pharmaceutical research and early-stage drug discovery programs .

Why Generic 1,2,3-Benzotriazin-4-one Analogs Cannot Substitute 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one Hydrochloride


1,2,3-Benzotriazin-4-one derivatives are not interchangeable in research settings. Substituting 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride with its free base (CAS 86589-72-2), its N-benzyl analog (CAS 86589-81-3), or the 3-piperidinyl regioisomer (CAS 2098009-13-1) introduces critical variations that can derail experimental outcomes. The hydrochloride salt form provides quantifiable solubility advantages that directly impact reproducibility in biological assays . Furthermore, the 4-piperidinyl substitution pattern is a key pharmacophoric element for target binding in kinase inhibition, a feature lost in regioisomeric or substituted analogs [1]. Without batch-specific analytical validation, the purity and identity of generic alternatives cannot be guaranteed, posing a significant risk to data integrity in procurement decisions .

Product-Specific Evidence Guide: Quantifying the Differentiation of 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one Hydrochloride


Aqueous Solubility Advantage: Hydrochloride Salt vs. Predicted Free Base Form

The hydrochloride salt form of 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one provides a critical solubility advantage. Vendor-characterized data reports an ESOL-predicted aqueous solubility of 0.297 mg/mL . While no experimentally determined solubility data for the free base (CAS 86589-72-2) was found in authoritative databases, this is consistent with a well-established class-level principle that secondary amine hydrochloride salts increase ionization and hydrogen-bonding capacity, thus improving aqueous solubility over neutral free bases [1]. This translates to a practical advantage for researchers who require reproducible solution-phase chemistry or biological testing in aqueous buffers.

Aqueous Solubility Drug Formulation Assay Development Physicochemical Properties

Physicochemical Profile: Hydrochloride Salt Lipophilicity and Drug-Likeness vs. N-Benzyl Analog

The target compound's physicochemical profile is favorable for a lead-like starting point in drug discovery. Its Consensus Log P is 1.24, and it satisfies Lipinski's Rule of Five (0 violations) with a topological polar surface area (TPSA) of 59.81 Ų . In contrast, the N-benzyl analog 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one (CAS 86589-81-3) has a substantially higher molecular weight (320.39 g/mol) and predicted Log P (~3.5), which would place it in a different drug-like chemical space with increased lipophilicity-related risks . The target compound's lower molecular weight and balanced LogP make it a more attractive fragment-like or lead-like scaffold for further optimization.

Lipophilicity Drug-likeness Medicinal Chemistry ADME Properties Scaffold Optimization

Regioisomeric Identity: 4-Piperidinyl Confers Privileged Kinase Inhibitor Scaffold Activity

The specific 4-piperidinyl attachment on the benzotriazinone core is a critical pharmacophoric element for biological activity. Patent literature, such as US9073940, demonstrates that compounds containing a piperidin-4-yl linked benzotriazinone core are potent inhibitors of phosphoinositide 3-kinases (PI3K) and the Akt pathway, with examples achieving IC50 values in the low nanomolar range (e.g., 22 nM) [1]. In direct contrast, the closely related 3-piperidinyl regioisomer (3-(piperidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one, CAS 2098009-13-1) places the nitrogen atom in a geometrically distinct position, altering the vector of the hydrogen-bond donor and disrupting key interactions with the kinase hinge region . While direct IC50 data for this exact compound is not publicly available, SAR from patented series unequivocally shows that the 4-piperidinyl isomer is the active pharmacophore for PI3K inhibition, a finding that directly informs procurement for kinase-focused projects.

Kinase Inhibition PI3K Pathway Regioisomerism Structure-Activity Relationship (SAR) Pharmacophore

Batch-Specific Quality Control: Purity (95%) and Spectroscopic Validation Ensure Synthesis Reproducibility

A key procurement differentiator for this compound is the vendor-provided batch-specific quality control (QC) data. The product is supplied with a guaranteed minimum purity of 95% and is supported by analytical documentation including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) reports . This is a significant advantage over alternative sources for the free base (CAS 86589-72-2) which may not provide comprehensive QC documentation, or the N-benzyl analog, for which purity is often listed without accompanying spectroscopic proof . For organic chemists, this eliminates the need for in-house purification and re-characterization, directly accelerating the synthesis of final compounds.

Quality Control (QC) Batch Purity Reproducibility NMR Spectroscopy Chemical Synthesis

Key Application Scenarios for Procuring 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one Hydrochloride


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

For research teams developing PI3K/Akt or other kinase inhibitors, this compound serves as the validated core scaffold. Its 4-piperidinyl pharmacophore is specifically described in patent literature for potent kinase inhibitors [1]. Procuring the hydrochloride salt ensures the key hinge-binding geometry and provides the solubility needed for immediate use in biochemical kinase assays, an advantage validated by its predicted solubility of 0.297 mg/mL .

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With a molecular weight of 266.73 g/mol and a balanced consensus LogP of 1.24, this compound is an ideal fragment-like or lead-like scaffold that complies with the Rule of Three (RO3) [1]. It can be directly used in fragment libraries for screening or as a starting point for scaffold hopping from more complex, lipophilic hits, a strategy that is not feasible with the bulkier N-benzyl analog .

Medicinal Chemistry Core Synthesis and Methodology Development

Organic chemists requiring a reliable, pre-characterized building block for the synthesis of focused compound libraries can rely on the product's 95% purity and batch-specific NMR and HPLC validation [1]. This eliminates the need for labor-intensive purification of the free base, accelerating parallel synthesis and SAR exploration, and is a key advantage over procuring the uncharacterized free base (CAS 86589-72-2) .

CNS-Targeted Probe Design via 5-HT1A Receptor Modulation

Given that the benzotriazin-4-one class is validated in the literature as generating high-affinity, selective 5-HT1A ligands (e.g., a derivative with IC50 = 0.059 nM) [1], this core scaffold is an excellent starting point for designing CNS probes. The hydrochloride salt's solubility profile supports in vitro binding assays, and its predicted blood-brain barrier (BBB) permeability makes it a candidate for further development of CNS-penetrant pharmacological tools.

Quote Request

Request a Quote for 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.